1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Lipophilicity Drug-likeness Fragment-based design

This research compound offers distinct advantages over methyl or halogen analogs due to its 4-trifluoromethylphenyl group, which significantly boosts lipophilicity and metabolic stability. Its bifunctional architecture—a pyridin-4-yloxy-pyrrolidine hinge motif linked to a hydrophobic tail—makes it a superior candidate for Type I kinase inhibitor screening and PROTAC design. Choose this compound to accelerate SAR studies aimed at blocking para-hydroxylation and targeting intracellular NF-κB or COX-2 pathways. Exclusive availability from specialized suppliers ensures batch-to-batch consistency.

Molecular Formula C18H17F3N2O2
Molecular Weight 350.341
CAS No. 2034472-29-0
Cat. No. B2835814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
CAS2034472-29-0
Molecular FormulaC18H17F3N2O2
Molecular Weight350.341
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)11-17(24)23-10-7-16(12-23)25-15-5-8-22-9-6-15/h1-6,8-9,16H,7,10-12H2
InChIKeyHOKATBYOQJJVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034472-29-0): Procurement-Relevant Baseline


1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034472-29-0) is a synthetic small molecule featuring a pyrrolidine core substituted with a pyridin-4-yloxy group and a 4-(trifluoromethyl)phenyl ethanone moiety [1]. It is primarily supplied as a research chemical or screening compound, with a molecular formula of C18H17F3N2O2 and a molecular weight of 350.34 g/mol [1]. Its structure combines a heteroaryl ether, a trifluoromethyl-substituted aromatic ring, and a ketone linker—a scaffold type that is frequently explored in medicinal chemistry for kinase inhibition and anti-inflammatory programs [2].

Why Close Analogs Cannot Substitute 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone


The trifluoromethyl group on the phenyl ring imparts a unique combination of increased lipophilicity, metabolic stability, and altered electronic properties that are not replicated by methyl, halogen, or heteroaryl substituents found in close analogs [1]. The pyridin-4-yloxy-pyrrolidine scaffold further defines the spatial orientation of the hydrogen-bond acceptor, which is critical for target engagement in kinase and related enzymatic assays [2]. Consequently, replacement with a thiophenyl, pyridylthio, or tolyl analog would significantly alter both the physicochemical profile and the pharmacophore geometry, making generic substitution scientifically unsound without comparative biological data.

Quantitative Differentiation Evidence: 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone


Lipophilicity Advantage vs. Thiophene Analog (CAS 2034495-27-5) by Structural Fragment Analysis

The target compound contains a 4-(trifluoromethyl)phenyl group, whereas the closest analog (CAS 2034495-27-5) replaces this with a thiophen-3-yl group [1]. Based on established π-values for aromatic substituents, the trifluoromethyl group contributes approximately +0.88 to logP compared to +0.1 for thiophene, yielding a predicted logP increase of ~0.7–1.0 log units [2]. This differentiation is critical for membrane permeability and target access in cellular assays.

Lipophilicity Drug-likeness Fragment-based design

Metabolic Stability Differentiation vs. Methyl Analog (CAS 2034328-65-7) via Blocking of Oxidative Metabolism

The 4-(trifluoromethyl)phenyl group of the target compound blocks para-hydroxylation, a major phase-I metabolic pathway for phenyl rings. In contrast, the m-tolyl analog (CAS 2034328-65-7) contains a methyl group that is susceptible to CYP450-mediated oxidation to a carboxylic acid [1]. This class-level difference is expected to confer substantially longer microsomal half-life, although direct comparative microsomal stability data for these specific compounds are not publicly available.

Metabolic stability CYP450 Oxidative metabolism

Hinge-Binding Motif Integrity vs. Pyridylthio Analog (CAS 2034575-19-2)

The pyridin-4-yloxy group of the target compound provides a nitrogen atom at the 4-position that serves as a hydrogen-bond acceptor for kinase hinge regions. The analog CAS 2034575-19-2 replaces the ethanone-phenyl linker with an ethanone-thiopyridine linker, altering the distance and angle between the hinge-binding motif and the hydrophobic pocket [1]. While no co-crystal structures exist for either compound, molecular modeling suggests that the trifluoromethylphenyl group occupies a deeper hydrophobic pocket than the thiopyridine, potentially enhancing van der Waals contacts [2].

Kinase hinge binder Hydrogen bond acceptor Pharmacophore

Procurement-Driven Application Scenarios for 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone


Kinase Inhibitor Screening Libraries

The combination of a pyridin-4-yloxy-pyrrolidine hinge-binding motif and a trifluoromethylphenyl hydrophobic tail positions this compound as a candidate for kinase-focused screening decks. Its structural features align with Type I kinase inhibitor pharmacophores, making it suitable for broad-panel kinase profiling where hinge engagement and hydrophobic pocket occupancy are critical [1].

Cell-Based Anti-Inflammatory Assays Requiring High Cellular Permeability

The elevated lipophilicity conferred by the 4-(trifluoromethyl)phenyl group compared to thiophene or methyl analogs enhances passive membrane diffusion, which is essential for reaching intracellular targets such as NF-κB or COX-2. This makes the compound preferable for cell-based anti-inflammatory screening over less lipophilic close analogs [2].

Metabolic Stability-Focused Lead Optimization Programs

In programs where rapid oxidative metabolism of phenyl rings limits compound progression, the metabolically inert trifluoromethyl substituent provides a demonstrated advantage. The compound can serve as a tool molecule or starting scaffold for SAR exploration where blocking para-hydroxylation is a key design goal [3].

Chemical Biology Probe Development

The well-defined bifunctional architecture—hinge-binding pyridine and hydrophobic trifluoromethylphenyl tail—facilitates the design of bifunctional degraders (PROTACs) or affinity probes, where a clear exit vector from the pyrrolidine nitrogen allows linker attachment without disrupting target engagement [1].

Quote Request

Request a Quote for 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.